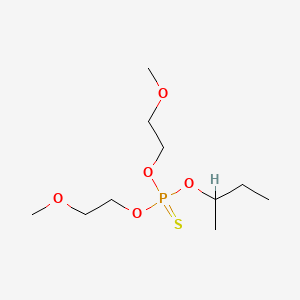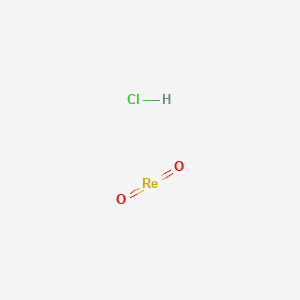
Dioxorhenium--hydrogen chloride (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxorhenium–hydrogen chloride (1/1) is a chemical compound that features rhenium in its oxidation state. This compound is of interest due to its unique properties and potential applications in various fields, including chemistry, biology, and industry. Rhenium is a rare, heavy, transition metal with high melting points and significant resistance to wear and corrosion, making its compounds valuable in high-stress environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dioxorhenium–hydrogen chloride typically involves the reaction of rhenium compounds with hydrochloric acid under controlled conditions. One common method includes the reaction of rhenium heptoxide with hydrochloric acid, which results in the formation of dioxorhenium–hydrogen chloride. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of dioxorhenium–hydrogen chloride may involve the use of rhenium-containing ores. These ores are processed to extract rhenium, which is then reacted with hydrochloric acid in large reactors. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Dioxorhenium–hydrogen chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to lower oxidation states using reducing agents.
Substitution: It can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as phosphines or amines can be used under controlled conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides of rhenium, while reduction may produce lower oxidation state compounds.
Wissenschaftliche Forschungsanwendungen
Dioxorhenium–hydrogen chloride has several applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Its potential use in biological systems is being explored, particularly in the study of enzyme mimetics and as a probe for biochemical pathways.
Medicine: Research is ongoing into its use in radiopharmaceuticals for diagnostic imaging and cancer treatment.
Industry: It is used in the production of high-performance alloys and as a catalyst in petrochemical refining.
Wirkmechanismus
The mechanism by which dioxorhenium–hydrogen chloride exerts its effects involves its ability to interact with various molecular targets. In catalytic processes, it can facilitate the transfer of electrons or atoms, thereby accelerating chemical reactions. Its interaction with biological molecules may involve binding to specific sites on enzymes or receptors, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
- Dioxorhenium–hydrogen fluoride
- Dioxorhenium–hydrogen bromide
- Dioxorhenium–hydrogen iodide
Comparison: Dioxorhenium–hydrogen chloride is unique due to its specific reactivity and stability compared to its analogs. For instance, dioxorhenium–hydrogen fluoride may exhibit different reactivity due to the stronger electronegativity of fluorine, while dioxorhenium–hydrogen bromide and dioxorhenium–hydrogen iodide may have different solubility and stability profiles.
Eigenschaften
CAS-Nummer |
66446-69-3 |
|---|---|
Molekularformel |
ClHO2Re |
Molekulargewicht |
254.67 g/mol |
IUPAC-Name |
dioxorhenium;hydrochloride |
InChI |
InChI=1S/ClH.2O.Re/h1H;;; |
InChI-Schlüssel |
OEVDHCUKVSOPEV-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Re]=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


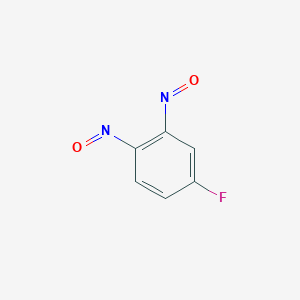
![Bicyclo[5.2.0]non-7-ene](/img/structure/B14475932.png)
![2-Methyl-2-[methyl(phenyl)sulfamoyl]propanoic acid](/img/structure/B14475933.png)
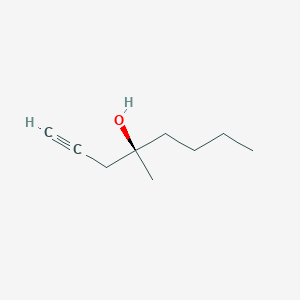
![2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14475945.png)
![Phenol, 2,2'-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis-](/img/structure/B14475951.png)
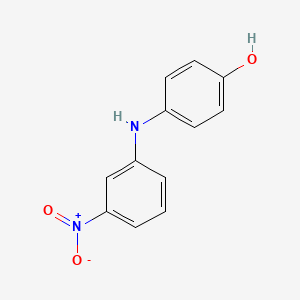
![3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione](/img/structure/B14475960.png)
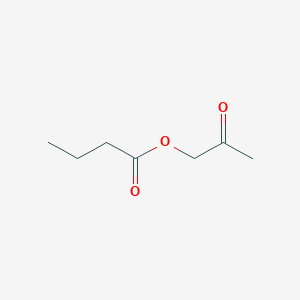
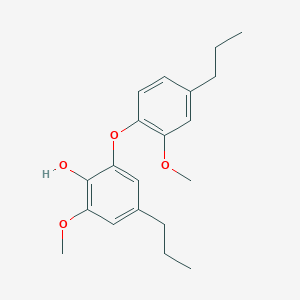
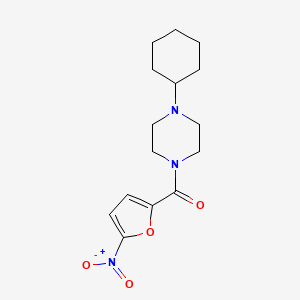
![3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B14475990.png)
